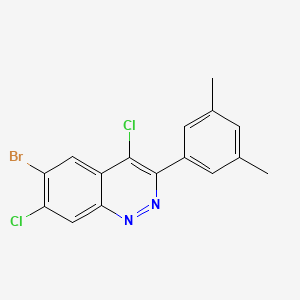
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H2ClF3IN3. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of chlorine, iodine, and trifluoromethyl groups in its structure makes it a valuable building block for various chemical syntheses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrimidine derivative.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Common reagents for this step include N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is essential for large-scale synthesis .
化学反応の分析
Types of Reactions
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
作用機序
The mechanism of action of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
類似化合物との比較
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the iodine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Contains a methyl group instead of an iodine atom
Uniqueness
The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine unique. This combination of functional groups provides the compound with distinct reactivity and properties, making it valuable for various applications in research and industry .
特性
分子式 |
C5H2ClF3IN3 |
|---|---|
分子量 |
323.44 g/mol |
IUPAC名 |
2-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H2ClF3IN3/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h(H2,11,12,13) |
InChIキー |
NPZQJIHTAPDQGH-UHFFFAOYSA-N |
正規SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


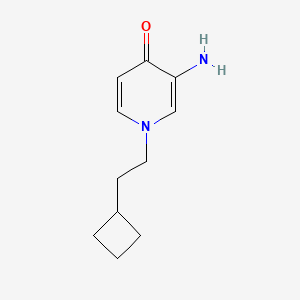
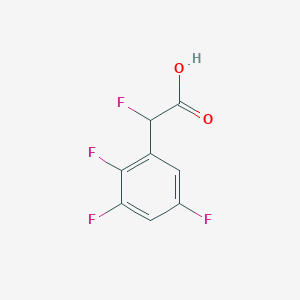
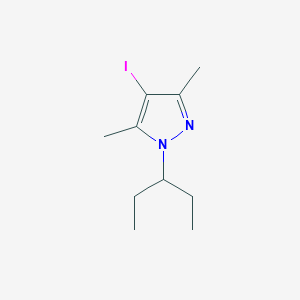
![2-Hydroxyimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B15241713.png)
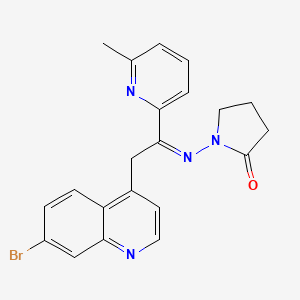
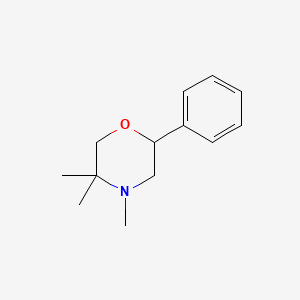
![2,2'-[Propylenebis(nitriloethylidyne)]di-phenol](/img/structure/B15241734.png)
![[2-(3,4-Dimethyl-benzenesulfonylamino)-acetylamino]-acetic acid](/img/structure/B15241737.png)
![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)

![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)
